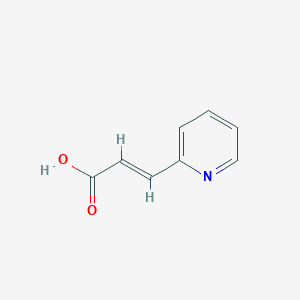

3-(2-Pyridyl)acrylic acid

Beschreibung

The exact mass of the compound 3-(2-Pyridyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Pyridyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyridyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-22-9, 54495-51-1 | |

| Record name | 2-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Chemical Properties of 3-(2-Pyridyl)acrylic Acid

Abstract: 3-(2-Pyridyl)acrylic acid, a heterocyclic derivative of acrylic acid, stands as a molecule of significant interest to the scientific community. Its hybrid structure, featuring a pyridine ring and an acrylic acid moiety, imparts a unique combination of reactivity, coordination capability, and biological potential. This guide provides an in-depth exploration of its core chemical properties, synthesis, spectroscopic characterization, and reactivity. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block. We will delve into established experimental protocols, explain the causality behind methodological choices, and highlight its applications in coordination chemistry, materials science, and as a precursor in pharmaceutical synthesis.

Introduction to 3-(2-Pyridyl)acrylic Acid

Overview and Significance

3-(2-Pyridyl)acrylic acid (CAS No. 7340-22-9) is a bifunctional organic compound that serves as a valuable intermediate in various fields of chemical science.[1] Its structure incorporates a nitrogen-containing aromatic ring (pyridine) and an α,β-unsaturated carboxylic acid. This arrangement makes it a powerful building block (synthon) in organic synthesis, a versatile ligand in coordination chemistry, and a scaffold for developing biologically active molecules.[1][2] The interplay between the electron-withdrawing pyridine ring and the conjugated acrylic acid system defines its chemical behavior and diverse applications.

Molecular Structure and Isomerism

The molecule consists of a pyridine ring substituted at the 2-position with a propenoic acid group. The double bond in the acrylic acid chain predominantly exists in the more thermodynamically stable (E)- or trans-configuration due to minimized steric hindrance. The key structural features are the carboxylic acid group, the alkene double bond, and the basic nitrogen atom of the pyridine ring, all of which are potential sites for chemical reactions. Its constitutional isomers, 3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid, are also important compounds, and while they share some characteristics, the position of the nitrogen atom significantly influences their electronic properties, coordination geometry, and reactivity.

Core Physicochemical Properties

A summary of the key physicochemical properties for (E)-3-(2-Pyridyl)acrylic acid is presented below. These properties are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 7340-22-9 | [3][4] |

| Molecular Formula | C₈H₇NO₂ | [] |

| Molecular Weight | 149.15 g/mol | [] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 201-203 °C | [3][4] |

| Boiling Point | 304.8 ± 17.0 °C (Predicted) | [1][3] |

| Density | 1.261 g/cm³ (Predicted) | [1][] |

| pKa | 2.06 ± 0.10 (Predicted) | [1] |

Synthesis and Purification

Primary Synthetic Routes

The most common and efficient method for synthesizing 3-(pyridyl)acrylic acids is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with a compound containing an active methylene group, typically malonic acid. In this specific synthesis, 2-pyridinecarboxaldehyde is reacted with malonic acid. Pyridine is often used as both the solvent and the basic catalyst, while piperidine can be added to accelerate the reaction. The reaction proceeds via a carbanion intermediate, followed by condensation and subsequent decarboxylation upon heating to yield the α,β-unsaturated product.

Detailed Experimental Protocol: Synthesis of (E)-3-(2-Pyridyl)acrylic Acid

This protocol is adapted from established procedures for the synthesis of pyridylacrylic acids.[6][7]

Materials:

-

2-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine (optional, catalytic amount)

-

Hydrochloric acid (HCl), concentrated

-

Acetone

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.1 eq).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to the flask to dissolve the reactants. A typical concentration is 2-3 mL of pyridine per gram of aldehyde. Add a few drops of piperidine as a catalyst. Rationale: Pyridine serves as a basic catalyst to deprotonate malonic acid, forming the reactive nucleophile. Its use as a solvent ensures the reactants remain in a single phase.

-

Reaction: Heat the mixture to reflux under constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating provides the activation energy for the initial condensation and, crucially, for the subsequent decarboxylation of the intermediate.

-

Workup and Precipitation: After cooling the reaction mixture in an ice bath, slowly add concentrated HCl dropwise until the pH is acidic and a precipitate forms. Rationale: The acid protonates the pyridine, making it water-soluble, and neutralizes the carboxylate to precipitate the less soluble acrylic acid product.

-

Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the solid with cold deionized water to remove pyridine hydrochloride and then with a small amount of cold acetone to remove unreacted aldehyde and other organic impurities.[6]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield colorless or pale yellow crystals.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesizing 3-(2-Pyridyl)acrylic acid.

Spectroscopic and Structural Characterization

Accurate structural elucidation is critical for confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides definitive structural information. For the (E)-isomer, the two vinylic protons (on the C=C double bond) appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming their trans relationship.[8] The protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.6 ppm), with chemical shifts and splitting patterns characteristic of a 2-substituted pyridine. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a downfield chemical shift (>12 ppm), though its position is solvent-dependent.[9]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carboxyl carbon is the most deshielded, appearing around 170 ppm.[10] The carbons of the C=C double bond and the pyridine ring will resonate in the 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl of the carboxylic acid will appear around 1700-1725 cm⁻¹.[8]

-

C=C Stretches: Absorptions for the alkene and aromatic ring C=C bonds will be observed in the 1600-1650 cm⁻¹ region.

-

C-H Bending: A strong peak around 980 cm⁻¹ is characteristic of the out-of-plane C-H wag of a trans-disubstituted alkene.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 149).[11] Common fragmentation patterns include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45), leading to prominent fragment ions.

X-ray Crystallography and Supramolecular Interactions

Caption: The three primary reactive sites of 3-(2-Pyridyl)acrylic acid.

Applications in Research and Development

The unique chemical properties of 3-(2-Pyridyl)acrylic acid translate into a wide array of applications.

-

Ligand in Coordination Chemistry: It is extensively used as an organic linker to create 1D, 2D, and 3D coordination polymers and MOFs. These materials are under investigation for gas storage, catalysis, and as luminescent sensors. [12][13]* Intermediate in Pharmaceutical Synthesis: The molecule is a valuable precursor for more complex drug candidates. For instance, its derivatives have been explored as inhibitors of gelatinase B (implicated in cancer) and enoyl-acyl carrier protein (ENR) reductase, a key enzyme in bacterial fatty acid synthesis, giving them potential antibacterial properties. [2][14][12]Its derivatives have also shown antiviral activity against the tobacco mosaic virus (TMV). [15]* Monomer for Functional Polymers: Its ability to be polymerized allows for the creation of "smart" materials. Polymers containing this moiety can exhibit pH-responsive swelling or be used to create conductive polymer films. [2]

Safety and Handling

3-(2-Pyridyl)acrylic acid is classified as an irritant. [1]* GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11]* Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

-

Mol-Instincts. (n.d.). 7340-22-9 3-(2-PYRIDYL)ACRYLIC ACID C8H7NO2, Formula,NMR.... Retrieved from [Link]

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). 3-(2-PYRIDYL)ACRYLIC ACID, CasNo.7340-22-9. Retrieved from [Link]

-

PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

-

Florez-Munoz, D. A., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, E80, 388-391. Retrieved from [Link]

-

IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-(3-PYRIDYL)ACRYLIC ACID. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7340-22-9, 3-(2-PYRIDYL)ACRYLIC ACID. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

-

Aaron Chemistry GmbH. (n.d.). MSDS 252, CAS 7340-22-9. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Ottokemi. (n.d.). trans-3-(3-Pyridyl)acrylic acid, 99%. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Pyridyl)acrylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (1993). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2014). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19337-97-4, 3-(3-PYRIDYL)ACRYLIC ACID. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-Pyridyl)acrylic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

American Chemical Society. (2024). Evaluation of Insecticidal Application Potential of Glycoside Derivatives from Rhododendron capitatum against Four Aphid Species. Retrieved from [Link]

-

Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

Sources

- 1. Cas 7340-22-9,3-(2-PYRIDYL)ACRYLIC ACID | lookchem [lookchem.com]

- 2. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]

- 3. 7340-22-9 | CAS DataBase [m.chemicalbook.com]

- 4. 3-(2-PYRIDYL)ACRYLIC ACID, CasNo.7340-22-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. rsc.org [rsc.org]

- 9. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. trans-3-(3-Pyridyl)acrylic acid, 99% 19337-97-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 14. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to trans-3-(3-Pyridyl)acrylic Acid

Senior Application Scientist Note: This technical guide focuses on trans-3-(3-Pyridyl)acrylic acid (CAS: 19337-97-4), the isomer for which extensive scientific data is available. While the initial query specified the 2-pyridyl isomer, the preponderance of published research, safety data, and supplier information centers on the 3-pyridyl variant, indicating its greater prevalence and application in research and development. This guide synthesizes the available data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

trans-3-(3-Pyridyl)acrylic acid is a bifunctional molecule featuring a pyridine ring and an acrylic acid moiety. This structure makes it a valuable building block in medicinal chemistry and material science. Its identity is established by the Chemical Abstracts Service (CAS) number 19337-97-4 .

The compound's key physical and chemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 19337-97-4 | |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | |

| IUPAC Name | (E)-3-(pyridin-3-yl)prop-2-enoic acid | |

| Synonyms | 3-(3-Pyridine)acrylic acid, 3-Pyridineacrylic acid | |

| Appearance | White to off-white or yellow crystalline powder/solid | |

| Melting Point | 232-235 °C (with decomposition) | |

| SMILES | C1=CC(=CN=C1)/C=C/C(=O)O | |

| InChI Key | VUVORVXMOLQFMO-ONEGZZNKSA-N | |

| Storage Temperature | 2-8°C, in an inert atmosphere |

Molecular Structure and Characterization

The structure of trans-3-(3-Pyridyl)acrylic acid is defined by its planar arrangement, with the pyridine ring and acrylic acid group connected by a carbon-carbon double bond in the trans (or E) configuration.

Caption: Molecular structure of (E)-3-(pyridin-3-yl)prop-2-enoic acid.

Synthesis Pathway: The Knoevenagel Condensation

A prevalent and reliable method for synthesizing pyridylacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid. In this case, 3-pyridinecarboxaldehyde is reacted with malonic acid, typically using pyridine as both the solvent and the basic catalyst. The mixture is heated to reflux, driving the reaction to completion. Subsequent acidification of the reaction mixture leads to the precipitation of the desired product. This method is favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis of trans-3-(3-Pyridyl)acrylic acid

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add pyridine to the flask, sufficient to dissolve the reactants (approximately 5-10 mL per gram of aldehyde).

-

Reaction: Heat the mixture to reflux with constant stirring for 3-5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Product Precipitation: After completion, cool the reaction mixture in an ice bath.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise until the formation of a precipitate is observed and the pH is acidic.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing and Purification: Wash the collected solid with cold water and then acetone to remove residual impurities.

-

Drying: The final product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) and dried under vacuum to yield a crystalline powder.

Caption: General workflow for the synthesis of trans-3-(3-Pyridyl)acrylic acid.

Key Applications in Scientific Research

The unique bifunctional nature of trans-3-(3-Pyridyl)acrylic acid makes it a versatile tool in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediates: It is a crucial starting material for more complex molecules. It is used to prepare aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, an enzyme implicated in various diseases. It is also a precursor for aminopyridines, which have shown potential as antibacterial agents by inhibiting the enoyl acyl carrier protein reductase enzyme, essential for bacterial survival.

-

Coordination Chemistry: The pyridine nitrogen and the carboxylate group serve as effective coordination sites. This allows the molecule to act as an organic linker to connect metal ions (from both d and f blocks), forming 3D heterometallic coordination polymers. These materials are of significant interest for their potential luminescent properties.

-

Material Science: Research is exploring its use in the fabrication of functional and conductive polymers for electrochemical applications.

-

Agrochemicals: The core structure can be incorporated into new candidates for plant growth regulators or other crop protection agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of trans-3-(3-Pyridyl)acrylic acid are paramount to ensure user safety and maintain compound integrity.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Respiratory Irritation | H335 | May cause respiratory irritation |

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use an approved particulate respirator (e.g., N95).

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Contaminated clothing should be removed and washed before reuse.

Storage Guidelines

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption. For long-term stability, storage at 2-8°C is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

By adhering to these guidelines, researchers can safely handle trans-3-(3-Pyridyl)acrylic acid and leverage its full potential in their scientific endeavors.

References

- Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid. (2019-04-05). Chemos GmbH & Co. KG.

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024-03-26). IUCr Journals.

- (E)-3-(6-(4-Toluolyl)-2-pyridyl)-acrylic acid Sodium Salt. Epichem.

- trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776

A Technical Guide to 3-(2-Pyridyl)acrylic Acid and Its Isomers: Properties, Synthesis, and Applications

Executive Summary: 3-(Pyridyl)acrylic acids are a class of bifunctional organic compounds that serve as crucial building blocks in pharmaceutical development, coordination chemistry, and material science. This guide provides a comprehensive technical overview of their core characteristics. Due to a scarcity of publicly available data for the specific 2-pyridyl isomer, this document will establish its fundamental molecular properties and propose a synthetic pathway. To provide a full scope of application and experimental detail, this guide will use the extensively characterized isomer, trans-3-(3-Pyridyl)acrylic acid, as a representative model for this compound class, detailing its synthesis, characterization, applications, and safety protocols.

Introduction to Pyridylacrylic Acids

Pyridylacrylic acids are heterocyclic compounds featuring a pyridine ring attached to an acrylic acid moiety. The position of the nitrogen atom within the pyridine ring (positions 2, 3, or 4 relative to the acrylic acid substituent) defines the specific isomer and significantly influences its electronic properties, coordination geometry, and biological activity. This structural versatility makes them valuable as:

-

Pharmaceutical Intermediates: They are foundational scaffolds for synthesizing complex drug candidates, including antibacterial and anti-inflammatory agents.[1][2]

-

Ligands in Coordination Chemistry: The presence of both a "hard" carboxylate group and a "soft" pyridine nitrogen site allows them to act as versatile linkers for creating metal-organic frameworks (MOFs) and coordination polymers with interesting luminescent or magnetic properties.

-

Building Blocks in Organic Synthesis: The reactive alkene and carboxylic acid groups enable a wide range of chemical transformations, making them indispensable reagents.[3]

This guide focuses on the 2-pyridyl isomer while drawing comprehensive experimental context from the well-documented 3-pyridyl isomer.

Physicochemical and Structural Properties

The fundamental properties of 3-(2-Pyridyl)acrylic acid can be inferred from its molecular formula, while the detailed experimental characteristics are best illustrated by its well-studied isomer, trans-3-(3-Pyridyl)acrylic acid.

| Property | 3-(2-Pyridyl)acrylic Acid | trans-3-(3-Pyridyl)acrylic Acid |

| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol | 149.15 g/mol |

| IUPAC Name | (2E)-3-(Pyridin-2-yl)prop-2-enoic acid | (E)-3-(Pyridin-3-yl)prop-2-enoic acid[4] |

| CAS Number | Data not publicly available | 19337-97-4 |

| Appearance | Inferred to be a white to off-white solid | White to off-white solid/powder[5][6] |

| Melting Point | Data not publicly available | 232-235 °C (with decomposition)[5] |

| Solubility | Inferred to have limited water solubility | >22.4 µg/mL in water at pH 7.4[4][6] |

Synthesis and Characterization

The most common and efficient method for synthesizing pyridylacrylic acids is the Doebner-Knoevenagel condensation. This reaction involves the condensation of a pyridinecarboxyaldehyde with malonic acid, typically using pyridine as both the solvent and the basic catalyst.

General Synthetic Pathway

The reaction proceeds via the formation of a pyridylidene malonic acid intermediate, which subsequently undergoes decarboxylation upon heating to yield the final acrylic acid product. The choice of starting material—2-pyridinecarboxyaldehyde, 3-pyridinecarboxyaldehyde, or 4-pyridinecarboxyaldehyde—directly determines the isomer produced.

Caption: General workflow for the synthesis of 3-(Pyridyl)acrylic acids.

Exemplary Protocol: Synthesis of trans-3-(4-Pyridyl)acrylic Acid

This protocol, adapted from the literature for the synthesis of the 4-pyridyl isomer, serves as a robust template for all isomers.[7][8]

Expert Insight: Using pyridine as the solvent and catalyst is a classic choice for the Doebner modification of the Knoevenagel condensation. It effectively deprotonates malonic acid to form the nucleophilic enolate required for the initial condensation step.

Methodology:

-

Reaction Setup: In a 50 mL round-bottomed flask equipped with a reflux condenser, combine 4-pyridinecarboxyaldehyde (e.g., 3.21 g, 30 mmol) and malonic acid (e.g., 6.24 g, 60 mmol).

-

Solvent Addition: Add 15 mL of pyridine to the flask. The excess of malonic acid helps to drive the reaction to completion.

-

Condensation: Heat the reaction mixture to reflux under constant stirring for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup & Precipitation: After cooling the reaction mixture in an ice bath, slowly add 37% hydrochloric acid (HCl) dropwise until a precipitate forms and the pH is acidic. This step protonates the carboxylate and the pyridine nitrogen, causing the product to precipitate out of the solution.

-

Isolation: Isolate the solid product by vacuum filtration and wash thoroughly with cold acetone to remove residual starting materials and impurities.

-

Purification: Recrystallize the crude solid from water to yield pure, colorless crystals of (E)-3-(pyridin-4-yl)acrylic acid.

Proposed Protocol: Synthesis of 3-(2-Pyridyl)acrylic Acid

This proposed protocol adapts the validated methodology above for the synthesis of the target 2-pyridyl isomer.

Methodology:

-

Combine 2-pyridinecarboxyaldehyde (30 mmol) and malonic acid (60 mmol) in a 50 mL round-bottomed flask with a reflux condenser.

-

Add 15 mL of pyridine and heat to reflux with stirring for 3-4 hours.

-

Cool the mixture in an ice bath and acidify with dropwise addition of 37% HCl to induce precipitation.

-

Isolate the solid via vacuum filtration and wash with cold acetone.

-

Purify the crude product by recrystallization from water.

Spectroscopic Characterization Profile

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. The data for trans-3-(3-Pyridyl)acrylic acid serves as a reliable reference.[4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) confirming the trans (E) configuration, alongside signals for the protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carboxyl carbon (~170 ppm), the carbons of the double bond, and the five unique carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C and C=N stretching frequencies characteristic of the pyridyl-alkene system.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 149.15).[4]

Applications in Research and Drug Development

The bifunctional nature of 3-(pyridyl)acrylic acids makes them highly valuable in several scientific domains, as demonstrated by the applications of the 3-pyridyl isomer.

Role as a Synthetic Intermediate

trans-3-(3-Pyridyl)acrylic acid is a key precursor in the synthesis of more complex molecules. It has been used to prepare aminomethyl benzimidazoles, which are investigated as inhibitors of gelatinase B (a matrix metalloproteinase involved in diseases like arthritis), and aminopyridines, which show promise as antibacterial agents by inhibiting the enoyl acyl carrier protein reductase enzyme essential for bacterial survival.[1][2]

Caption: Role as a precursor in the synthesis of bioactive compounds.

Coordination Chemistry and Material Science

As a bifunctional ligand, it is widely used to connect different metal ions (such as d-block and f-block metals) to construct 3D heterometallic coordination polymers.[5] These materials are of significant interest for their potential applications in luminescence, catalysis, and as functional materials. The specific geometry of the isomer (2-, 3-, or 4-pyridyl) dictates the angle of coordination and thus the final architecture of the resulting polymer.

Safety and Handling

Trustworthiness through Self-Validation: The safety protocols outlined here are based on the official GHS classification for trans-3-(3-Pyridyl)acrylic acid. While specific data for the 2-isomer is not available, assuming similar irritant properties is a prudent and self-validating safety measure until proven otherwise.

Based on GHS classifications, this class of compounds is considered hazardous.[4][9]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-(2-Pyridyl)acrylic acid, with a molecular weight of 149.15 g/mol , is a valuable yet under-documented member of the pyridylacrylic acid family. While its experimental data remains sparse, its properties and applications can be reliably inferred from its well-characterized isomers. The synthetic protocols and application data presented for the 3- and 4-pyridyl isomers provide a robust framework for researchers and drug development professionals to synthesize, characterize, and utilize all members of this compound class. Their proven utility as precursors to bioactive molecules and as ligands in material science underscores their continued importance in modern chemistry.

References

-

National Center for Biotechnology Information. (n.d.). trans-3-(3-Pyridyl)acrylic acid. PubChem Compound Database. [Link]

-

ChemSrc. (2025). Understanding the Properties and Uses of 3-Pyridineacrylic Acid. Retrieved from ChemSrc website. [Link]

-

Ottokemi. (n.d.). trans-3-(3-Pyridyl)acrylic acid, 99%. Retrieved from Ottokemi website. [Link]

-

IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from IUCr Journals website. [Link]

-

Florez-Muñoz, et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E, 80(4), 388-391. [Link]

Sources

- 1. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 2. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. trans-3-(3-Pyridyl)acrylic acid | C8H7NO2 | CID 776396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-3-(3-Pyridyl)acrylic acid, 99% 19337-97-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. echemi.com [echemi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Pyridyl)acrylic Acid

Introduction

3-(2-Pyridyl)acrylic acid is a bifunctional organic compound featuring a pyridine ring and an acrylic acid moiety. This unique combination of a heterocyclic aromatic system and an α,β-unsaturated carboxylic acid makes it a valuable building block in medicinal chemistry, a versatile ligand in coordination chemistry, and a precursor in polymer synthesis.[1][2] The precise arrangement of these functional groups, including the stereochemistry at the carbon-carbon double bond, is critical to its reactivity and function. Therefore, unambiguous structure elucidation is a mandatory first step in any research or development endeavor involving this compound.

This guide provides a comprehensive, multi-technique approach to the complete structural characterization of 3-(2-Pyridyl)acrylic acid. It is designed for researchers and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical workflow.

The Strategic Approach to Structure Elucidation

The confirmation of a chemical structure is not achieved by a single technique but by the convergence of evidence from multiple, complementary analytical methods.[3][4] Each technique provides a unique piece of the structural puzzle. Our strategy involves a logical progression from determining the fundamental formula to mapping out the precise connectivity and stereochemistry of the atoms.

Caption: A logical workflow for the structure elucidation of an organic compound.

Molecular Formula Determination: Mass Spectrometry

Principle: Mass spectrometry (MS) is the primary tool for determining the molecular weight of a compound.[4] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can obtain the exact molecular mass, which, combined with high-resolution measurements, allows for the determination of the molecular formula.

Experimental Protocol (Electron Ionization - EI-MS):

-

Sample Preparation: A small quantity (~1 mg) of the purified, dry solid is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Analysis: The ions are accelerated, separated by their m/z ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), and detected.

Data Interpretation & Expected Results: For 3-(2-Pyridyl)acrylic acid (C₈H₇NO₂), the expected molecular weight is 149.15 g/mol .[5]

-

Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion peak at m/z = 149.[6] The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[7]

-

Fragmentation Pattern: Key fragments can provide structural clues. Expect to see a peak at m/z = 104, corresponding to the loss of the carboxyl group (-COOH, 45 Da), and a prominent peak at m/z = 78, corresponding to the pyridyl cation.

Functional Group Identification: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[8] Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for rapidly identifying the types of bonds present.[7][9]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum provides a distinct fingerprint of the molecule's functional groups.[8]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (very broad) | The broadness is due to extensive hydrogen bonding between the carboxylic acid groups.[8] |

| C=O Stretch | Conjugated Carboxylic Acid | ~1710 - 1680 | Conjugation with the C=C double bond lowers the frequency from a typical saturated acid (~1725 cm⁻¹). |

| C=C Stretch (Alkene) | Acrylic Moiety | ~1640 | Characteristic for a vinylic double bond. |

| C=C & C=N Stretches | Pyridine Ring | ~1600 - 1450 | A series of sharp absorptions typical for aromatic and heteroaromatic rings. |

| C-O Stretch | Carboxylic Acid | ~1300 - 1200 | Strong absorption associated with the C-O single bond of the acid. |

| =C-H Bend (trans) | Alkene | ~980 | A strong, sharp peak in this region is highly indicative of a trans (E) configuration at the double bond. |

Table 1. Key IR absorptions for 3-(2-Pyridyl)acrylic acid.

Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[4] It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, their connectivity through spin-spin coupling, and their spatial proximity.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY (Correlation Spectroscopy) can be run to confirm ¹H-¹H couplings.

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative numbers (integration).

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H-a | ~12.5 | broad singlet | - | 1H | The acidic proton of the carboxylic acid; its shift is concentration-dependent and it readily exchanges. |

| H-6' | ~8.6 | doublet | ~4.5 | 1H | Proton on the carbon adjacent to the pyridine nitrogen, highly deshielded. |

| H-d' | ~7.9 | triplet of doublets | ~7.8, 1.8 | 1H | Deshielded by aromatic ring current and proximity to nitrogen. |

| H-β | ~7.7 | doublet | ~16.0 | 1H | Vinylic proton deshielded by the adjacent pyridine ring. |

| H-c' | ~7.5 | doublet | ~7.8 | 1H | Aromatic proton coupled to H-d'. |

| H-e' | ~7.3 | triplet | ~6.0 | 1H | Aromatic proton coupled to H-6' and H-d'. |

| H-α | ~6.6 | doublet | ~16.0 | 1H | Vinylic proton shielded by the electron-withdrawing carboxyl group. |

Table 2. Predicted ¹H NMR data for (E)-3-(2-Pyridyl)acrylic acid in DMSO-d₆.

Crucial Insight: E/Z Isomerism The stereochemistry of the double bond is determined by the coupling constant (J) between the two vinylic protons (H-α and H-β).[10]

-

Trans (E) Isomer: A large coupling constant, typically J = 12-18 Hz , is observed.[10]

-

Cis (Z) Isomer: A smaller coupling constant, typically J = 6-12 Hz , is expected.[10] For 3-(2-Pyridyl)acrylic acid, the commonly synthesized form is the E-isomer, which is thermodynamically more stable. A coupling constant of ~16 Hz would be definitive proof of the trans configuration.[11]

Caption: Differentiating E/Z isomers via ¹H-¹H coupling constants (J).

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments.

-

Expected Signals: 8 distinct signals are expected, one for each carbon atom.

-

Key Shifts:

-

C=O (Carboxyl): ~168 ppm

-

Pyridine Carbons: ~150-120 ppm (C-2' and C-6' will be the most downfield)

-

Alkene Carbons: ~140-120 ppm

-

Definitive Structure: Single-Crystal X-ray Diffraction

Principle: When a single crystal of the compound is available, X-ray diffraction (XRD) provides the ultimate, unambiguous proof of structure. It maps the electron density in three dimensions, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration in the solid state.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals must be grown, often by slow evaporation of a suitable solvent.[12]

-

Data Collection: The crystal is mounted and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.

Expected Results: The crystal structure of a related isomer, (E)-3-(pyridin-4-yl)acrylic acid, has been reported and confirms an almost planar structure with the expected E-configuration about the double bond.[12][13][14] A similar result would be expected for the 2-pyridyl isomer, providing definitive confirmation of the stereochemistry and connectivity determined by NMR and other spectroscopic methods.

Conclusion

The structural elucidation of 3-(2-Pyridyl)acrylic acid is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides a detailed map of atomic connectivity and, crucially, the stereochemistry of the alkene. Finally, single-crystal X-ray diffraction can offer the ultimate, definitive proof of the three-dimensional structure. By following this self-validating workflow, researchers can proceed with confidence in the identity and purity of their material, a cornerstone of scientific integrity in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Florez-Muñoz, J. D., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, E80, 388-391.

- University of Canterbury. (n.d.). Spectroscopy and Structure Determination.

- Giac, C. C., & Thanh, T. V. (2025). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 13(1), 1-6.

-

PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved January 6, 2026, from [Link]

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

-

IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved January 6, 2026, from [Link]

- The Royal Society of Chemistry. (2019). Supplementary Information.

- ResearchGate. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

-

NIST. (n.d.). 3-(4-Pyridyl)acrylic acid. In NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved January 6, 2026, from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved January 6, 2026, from [Link]

Sources

- 1. 3-(3-PYRIDYL)ACRYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. sydney.edu.au [sydney.edu.au]

- 5. trans-3-(3-ピリジル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(4-Pyridyl)acrylic acid [webbook.nist.gov]

- 7. sciepub.com [sciepub.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. rsc.org [rsc.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectrum Analysis of 3-(2-Pyridyl)acrylic Acid

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2-Pyridyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between the molecule's structure and its spectral features, offering a framework for predicting and interpreting the NMR data of this and similar compounds. The principles and methodologies described herein are grounded in established spectroscopic theory and validated through data from analogous structures.

Foundational Principles: Molecular Structure and its NMR Signature

The NMR spectrum of a molecule is a direct reflection of its electronic and steric environment. In 3-(2-Pyridyl)acrylic acid, the chemical shifts and coupling patterns are governed by the interplay of two key functional groups: the α,β-unsaturated carboxylic acid and the 2-substituted pyridine ring.

The acrylic acid moiety features two vinyl protons whose chemical shifts are influenced by the electron-withdrawing nature of the adjacent carboxylic acid group. The pyridine ring, an aromatic heterocycle, also exerts a significant electronic influence. The nitrogen atom's electronegativity and lone pair of electrons create a distinct pattern of shielding and deshielding for the ring protons. The substitution at the 2-position further perturbs these electronic effects. The trans configuration of the double bond is the more stable and commonly synthesized isomer, and this stereochemistry is critical in determining the coupling constant between the vinyl protons.

Below is a diagram illustrating the structure of 3-(2-Pyridyl)acrylic acid with systematic numbering for NMR analysis.

Figure 1: Structure of 3-(2-Pyridyl)acrylic acid with proton and carbon labeling.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is contingent upon a robust experimental setup. The following protocol outlines the recommended steps for the preparation and analysis of a 3-(2-Pyridyl)acrylic acid sample.

Figure 2: Recommended workflow for NMR sample preparation and data acquisition.

Methodology Details:

-

Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signal for the carboxylic acid proton is typically broad and downfield. Chloroform-d (CDCl₃) is also commonly used. For studies focusing on the vinyl and pyridine protons without the carboxylic acid proton, deuterium oxide (D₂O) can be employed, which will result in the exchange of the acidic proton with deuterium.[1][2]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in organic solvents.

-

Spectrometer Setup: Proper locking, tuning, and shimming are essential for achieving high-resolution spectra with sharp lines and a flat baseline.[3]

¹H NMR Spectrum Analysis: A Predictive Approach

Based on the known effects of the pyridine and acrylic acid moieties, and by drawing analogies with the reported data for 3-(3-Pyridyl)acrylic acid[1][4], a detailed prediction of the ¹H NMR spectrum can be constructed. The molecule has 6 distinct proton signals.

| Proton (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet of doublets (dd) or Doublet (d) | ³J ≈ 4.5-5.0 Hz, ⁴J ≈ 1.5-2.0 Hz | Adjacent to the electronegative nitrogen, this proton is the most deshielded of the pyridine ring protons. |

| H-4 (Pyridine) | 7.8 - 8.0 | Triplet of doublets (td) or Triplet (t) | ³J ≈ 7.5-8.0 Hz, ⁴J ≈ 1.5-2.0 Hz | Experiences deshielding from the nitrogen and the conjugated system. |

| H-3 (Pyridine) | 7.5 - 7.7 | Doublet (d) | ³J ≈ 7.5-8.0 Hz | Influenced by the adjacent C-2 substituent. |

| H-5 (Pyridine) | 7.3 - 7.5 | Triplet (t) or Doublet of doublets (dd) | ³J ≈ 7.5-8.0 Hz, ³J ≈ 4.5-5.0 Hz | Least affected by the nitrogen and substituent, appearing most upfield among the pyridine protons. |

| Hβ (Vinyl) | 7.6 - 7.8 | Doublet (d) | ³J ≈ 16.0 Hz | In a trans relationship with Hα and conjugated to both the pyridine ring and the carbonyl group, resulting in significant deshielding. The large coupling constant is characteristic of a trans-alkene.[1][4] |

| Hα (Vinyl) | 6.6 - 6.8 | Doublet (d) | ³J ≈ 16.0 Hz | Alpha to the carbonyl group, this proton is deshielded but less so than Hβ. It shows a characteristic trans coupling to Hβ.[1][4] |

| COOH | > 12.0 | Broad singlet (s) | N/A | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its visibility and position can be solvent-dependent. |

¹³C NMR Spectrum Analysis: A Predictive Approach

The ¹³C NMR spectrum will show 8 distinct signals corresponding to the carbon atoms in 3-(2-Pyridyl)acrylic acid. The chemical shifts are predicted based on data for pyridine[5], acrylic acid[5][6], and general substituent effects.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Cγ (Carbonyl) | 165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded.[7] |

| C-2 (Pyridine) | ~152 | The carbon atom directly attached to the nitrogen and the acrylic acid substituent is significantly deshielded.[5] |

| C-6 (Pyridine) | ~149 | The carbon adjacent to the nitrogen is highly deshielded.[5] |

| C-4 (Pyridine) | ~137 | The para-carbon in the pyridine ring.[5] |

| Cβ (Vinyl) | ~140 | The vinyl carbon attached to the pyridine ring is deshielded by conjugation. |

| Cα (Vinyl) | ~122 | The vinyl carbon alpha to the carbonyl group. |

| C-3 (Pyridine) | ~125 | Shielded relative to the other pyridine carbons due to its position.[5] |

| C-5 (Pyridine) | ~124 | Shielded relative to the other pyridine carbons.[5] |

Key Mechanistic Insights from Coupling Patterns

The spin-spin coupling, or J-coupling, provides invaluable information about the connectivity of atoms within a molecule.[8]

-

Vinyl Protons (Hα and Hβ): The most informative coupling is the ³J coupling between Hα and Hβ. A value of approximately 16 Hz is a definitive indicator of a trans configuration of the double bond. A cis configuration would result in a much smaller coupling constant, typically in the range of 10-12 Hz.[1][4]

-

Pyridine Ring Protons: The coupling patterns within the pyridine ring confirm the substitution pattern.

-

H-6 will couple to H-5 (³J, ortho) and H-4 (⁴J, meta).

-

H-4 will couple to H-3 and H-5 (both ³J, ortho) and potentially H-6 (⁵J, para, which is often very small or unresolved).

-

H-3 will couple to H-4 (³J, ortho).

-

H-5 will couple to H-4 and H-6 (both ³J, ortho). The magnitudes of these couplings (typically ³J_ortho_ ≈ 7-9 Hz, ⁴J_meta_ ≈ 2-3 Hz, and ⁵J_para_ < 1 Hz) are characteristic of aromatic systems and allow for unambiguous assignment of the signals.

-

Conclusion

The NMR spectral analysis of 3-(2-Pyridyl)acrylic acid is a clear demonstration of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate molecular structure. By understanding the electronic contributions of the pyridine and acrylic acid functionalities, and by leveraging data from analogous compounds, a highly accurate prediction and interpretation of the ¹H and ¹³C NMR spectra can be achieved. This guide provides a robust framework for researchers to approach the analysis of this and related heterocyclic compounds, ensuring data integrity and insightful structural characterization.

References

-

ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid and containing (b) 3 mol%.... Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de. Retrieved from [Link]

-

Chegg.com. (2017, May 8). Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. The. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved from [Link]

-

Oxford Learning Link. (n.d.). chapter 32. Retrieved from [Link]

-

PubChem. (n.d.). trans-3-(3-Pyridyl)acrylic acid. Retrieved from [Link]

-

(n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

-

(n.d.). V J-Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(Acrylic acid) Sample #: P16017-AA Structure. Retrieved from [Link]

Sources

- 1. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Acrylic acid(79-10-7) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) IR2 spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to the Infrared Spectrum Analysis of 3-(2-Pyridyl)acrylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(2-Pyridyl)acrylic acid. Moving beyond a simple recitation of peaks, we will delve into the causal relationships between molecular structure and vibrational modes, detail field-proven analytical protocols, and establish a framework for achieving high-fidelity, reproducible spectral data.

Foundational Principles: The Vibrational Signature of 3-(2-Pyridyl)acrylic Acid

3-(2-Pyridyl)acrylic acid is a molecule of significant interest, featuring a trifecta of key functional groups that define its chemical behavior and, consequently, its infrared spectrum. Understanding these components is paramount to a robust analysis. The molecule consists of a pyridine ring, a trans-alkene (vinyl group), and a carboxylic acid moiety. Each of these contributes a unique and identifiable signature to the overall IR spectrum.

The power of IR spectroscopy lies in its ability to probe the vibrational energies of chemical bonds. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the spectrum. The position, intensity, and shape of these peaks provide a detailed fingerprint of the molecule's functional groups and overall structure.

Caption: Molecular structure of 3-(2-Pyridyl)acrylic acid with key functional groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a reliable IR spectrum, especially for a solid compound. While traditional methods like KBr pellets and Nujol mulls are effective, they can be labor-intensive and susceptible to operator variability and sample contamination.[1][2][3] For this reason, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended methodology for its simplicity, reproducibility, and minimal sample preparation.[4][5][6]

ATR operates on the principle of total internal reflection.[5] An infrared beam is directed through a crystal of high refractive index (typically diamond). The sample is brought into intimate contact with this crystal. At the crystal-sample interface, an evanescent wave penetrates a few micrometers into the sample, where it can be absorbed at specific frequencies.[6][7] This shallow penetration depth makes ATR an excellent surface-sensitive technique and minimizes issues with sample thickness that plague transmission methods.[4]

Step-by-Step Protocol: ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure important spectral regions.

-

-

ATR Crystal Cleaning & Background Collection:

-

Causality: A pristine crystal surface is non-negotiable for accurate analysis. Any residue will contribute to the spectrum, leading to erroneous data.

-

Clean the diamond ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe.

-

Allow the solvent to fully evaporate.

-

Collect a background spectrum. This critical step measures the instrument's response and the ambient environment, which will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of 3-(2-Pyridyl)acrylic acid powder (typically 1-5 mg) directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface.

-

Causality: Good contact is essential for the evanescent wave to interact effectively with the sample. Insufficient contact results in a weak, low-quality spectrum.[5]

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve the signal-to-noise ratio)

-

-

-

Post-Acquisition Cleanup:

-

Raise the press arm and carefully remove the sample powder.

-

Thoroughly clean the ATR crystal as described in step 2 to prepare for the next measurement.

-

Caption: A self-validating workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Data

The resulting IR spectrum of 3-(2-Pyridyl)acrylic acid is a composite of the vibrations from its constituent parts. A systematic approach, starting from the high-wavenumber region, is key to a comprehensive analysis.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Characteristics |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very broad and strong, often with superimposed sharp C-H stretches. The breadth is due to extensive hydrogen bonding in the solid state, where carboxylic acids typically exist as dimers.[8][9][10] |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) & Vinyl | Medium to weak, sharp peaks appearing just above 3000 cm⁻¹. |

| ~1710 - 1680 | C=O Stretch | Carboxylic Acid | Very strong and sharp. Its position is lower than a typical saturated acid (~1760 cm⁻¹) due to conjugation with the C=C double bond and the pyridine ring, which delocalizes electron density and weakens the carbonyl bond.[9][11] |

| ~1640 | C=C Stretch | Vinyl (Alkene) | Medium intensity, sharp. This peak confirms the presence of the carbon-carbon double bond.[12] |

| ~1600 - 1430 | C=C and C=N Stretches | Pyridine Ring | Multiple sharp bands of variable intensity. These are characteristic "ring breathing" modes and are highly diagnostic for aromatic systems.[13][14] |

| ~1440 - 1395 | O-H Bend | Carboxylic Acid | In-plane bending, often appears as a medium-intensity band.[8] |

| ~1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong intensity band, coupled with the O-H bend.[8] |

| ~980 | =C-H Bend (trans) | Vinyl (Alkene) | Strong, sharp out-of-plane bend (wag), characteristic of a trans-substituted double bond.[15] |

| ~950 - 910 | O-H Bend | Carboxylic Acid | Broad, out-of-plane bend characteristic of the hydrogen-bonded dimer.[8] |

Key Interpretive Insights:

-

The O-H Stretch: The most prominent feature is the exceptionally broad O-H stretching band from the carboxylic acid, spanning from roughly 3300 cm⁻¹ down to 2500 cm⁻¹.[8][10] This is the hallmark of a hydrogen-bonded carboxylic acid dimer. The broadness is a direct result of a continuum of O-H bond lengths and strengths within the dimeric structure.

-

Carbonyl Conjugation: The position of the C=O stretch is a critical diagnostic marker. For 3-(2-Pyridyl)acrylic acid, this peak will be shifted to a lower frequency (e.g., ~1690 cm⁻¹) compared to a simple aliphatic carboxylic acid (~1710 cm⁻¹ for a dimer).[9][11] This shift provides direct evidence of electronic conjugation between the carbonyl group, the vinyl C=C bond, and the pyridine ring.

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks from C-C, C-O, C-N stretching and various bending modes. While individual assignment can be challenging, the pattern of peaks here is unique to the molecule. The strong bands for C-O stretching and the out-of-plane =C-H bend are particularly noteworthy and should be clearly identifiable.[8][15]

Conclusion and Best Practices

The FTIR spectrum of 3-(2-Pyridyl)acrylic acid is rich with information, providing unambiguous confirmation of its key functional groups. A successful analysis hinges on a combination of robust experimental technique and a foundational understanding of how molecular structure dictates vibrational behavior. By employing a reproducible method like ATR-FTIR and systematically interpreting the spectrum from the functional group region to the fingerprint region, researchers can confidently characterize this molecule and track its transformations in complex chemical and pharmaceutical processes.

Trustworthiness through Self-Validation: The described ATR-FTIR protocol contains an inherent self-validation loop. A clean, flat baseline in the background spectrum confirms a clean instrument. A high signal-to-noise ratio in the final spectrum validates proper sample contact. Consistency across multiple measurements of the same sample lot establishes the reproducibility of the method.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

-

How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. (n.d.). Chrominfo. Retrieved from [Link]

-

4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

-

21.3: Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles)

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

Sampling of solids in IR spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Guide. (n.d.). Scribd. Retrieved from [Link]

-

Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved from [Link]

-

FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra of the absorption peaks of the vinyl group (C=C) and the carbonyl group (C=O) of each sample. (n.d.). ResearchGate. Retrieved from [Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020, September 30). PubMed. Retrieved from [Link]

-

Determination of the vinyl content of polyethylene resins. (2012, May 11). LabRulez. Retrieved from [Link]

Sources

- 1. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 5. agilent.com [agilent.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. cet-science.com [cet-science.com]

- 14. researchgate.net [researchgate.net]

- 15. icpms.labrulez.com [icpms.labrulez.com]

Stability and Storage of 3-(2-Pyridyl)acrylic Acid: A Technical Guide for Researchers

Introduction: Understanding the Molecule

3-(2-Pyridyl)acrylic acid, a heterocyclic organic compound, is a valuable building block in pharmaceutical synthesis and materials science. Its structure, featuring a pyridine ring conjugated with an acrylic acid moiety, imparts unique chemical properties but also introduces potential stability challenges. The nitrogen atom in the pyridine ring and the reactive α,β-unsaturated carbonyl system are key determinants of its reactivity and degradation profile. This guide provides an in-depth analysis of the factors influencing the stability of 3-(2-Pyridyl)acrylic acid and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile

The stability of 3-(2-Pyridyl)acrylic acid is influenced by several environmental factors, primarily temperature, light, pH, and the presence of oxidizing agents. Understanding these factors is critical to preventing degradation and ensuring the reliability of experimental outcomes.

Influential Factors on Stability

-

Thermal Stress: Elevated temperatures can accelerate degradation reactions. While specific data for the 2-pyridyl isomer is not extensively published, studies on related acrylic acid copolymers show that thermal decomposition can begin at temperatures around 160-210°C.[1] For small molecules, significant degradation can occur at elevated temperatures over short periods.[2] The primary thermal degradation pathway for acrylic acids can involve decarboxylation.

-

Photostability: The pyridine ring and the conjugated acrylic acid system are chromophores that can absorb UV light. This absorption can lead to photochemical reactions. A common photodegradation pathway for trans-α,β-unsaturated carboxylic acids is isomerization from the more stable trans-isomer to the cis-isomer.[3] Further exposure to light can lead to more complex degradation products.[4][5][6] The pyridine ring itself can participate in photochemical reactions, although it is generally more stable than other parts of the molecule.[7]

-

Hydrolytic Stability: The stability of 3-(2-Pyridyl)acrylic acid in aqueous solutions is pH-dependent. While the acrylic acid group is generally stable against hydrolysis, the overall molecule's stability can be affected by highly acidic or alkaline conditions.[3] Stress testing for hydrolytic stability across a range of pH values is a standard practice in pharmaceutical development.[8][9]

-

Oxidative Stability: The presence of oxidizing agents is a significant threat to the stability of 3-(2-Pyridyl)acrylic acid. The electron-rich pyridine ring and the double bond of the acrylic acid moiety are susceptible to oxidation.[3] Studies on poly(acrylic acid) have shown that its degradation is accelerated in the presence of persulfates, which act as oxidizing agents.[10][11]

Proposed Degradation Pathways

In the absence of specific degradation studies for 3-(2-Pyridyl)acrylic acid, we can propose the following pathways based on the chemical nature of the molecule and general principles of organic chemistry. These pathways should be investigated empirically through forced degradation studies.

Caption: Workflow for a comprehensive stability study of 3-(2-Pyridyl)acrylic acid.

Step-by-Step Methodology

-

Batch Selection and Initial Analysis:

-

Select a representative batch of 3-(2-Pyridyl)acrylic acid. For regulatory submissions, at least three primary batches are typically required. [12] * Perform initial analysis to determine the baseline purity, physical appearance, and other relevant characteristics.

-

-

Development of a Stability-Indicating Method:

-

Develop and validate a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from all potential degradation products. [13] * The method must be proven to be stability-indicating by demonstrating that it can resolve and quantify the active ingredient in the presence of its degradants.

-

-

Forced Degradation Studies:

-

The purpose of these studies is to identify likely degradation pathways and to demonstrate the specificity of the analytical method. [14] * Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-